茉莉苷B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Jasminoside B is a natural compound with immunosuppressive activity . It is one of the phytochemicals found in the fruits of Gardenia jasminoides Ellis .

Molecular Structure Analysis

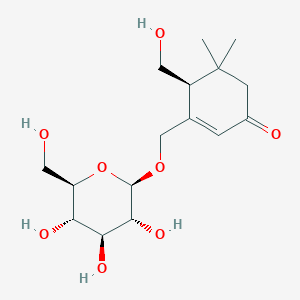

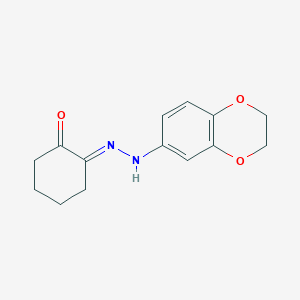

Jasminoside B has a molecular formula of C16H26O8 and a molecular weight of 346.37 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

Jasminoside B has a molecular formula of C16H26O8 and a molecular weight of 346.37 . Additional physical and chemical properties are not provided in the search results.科学研究应用

1. 化学成分和结构解析

茉莉苷B是从栀子花果实中分离出的化合物。通过光谱和化学方法确定它是该植物中发现的几个单萜类化合物之一(杨宇等人,2010)。这一发现有助于了解栀子花复杂的化学成分。

2. 酶抑制和潜在治疗应用

含有this compound的栀子花果实已被研究其在抑制与抗抑郁活性相关的酶中的作用。从该植物中分离出的化合物已显示出抑制单胺氧化酶-A (MAO-A) 和单胺氧化酶-B (MAO-B),这与治疗抑郁症和神经退行性疾病有关(金志浩等人,2012)。

3. 免疫调节特性

对栀子花果实(包括this compound等化合物)的研究揭示了它们潜在的免疫抑制特性。从果实中分离出的某些化合物显示出对 IL-2 分泌的显着抑制作用,IL-2 是免疫系统中的一种重要细胞因子(常文良等人,2005)。这表明这些化合物可能用于调节免疫反应。

4. 神经保护作用

研究表明,来自栀子花等植物的化合物(包括this compound)可能具有神经保护作用。这在涉及缺血性卒中模型的研究中特别值得注意,其中来自相关植物的活性成分显示出附加的神经保护作用(王鹏乾等人,2018)。

5. 抗氧化活性

含有this compound的栀子花种子甲醇提取物已显示出很强的抗氧化活性。这由包括 DPPH 和 ABTS 清除能力在内的各种测定表明,表明这些提取物在对抗氧化应激方面的潜力(K. Saravanakumar 等人,2021)。

作用机制

Target of Action

Jasminoside B is a natural compound with immunosuppressive activity . It is an iridoid glycoside that is primarily found in the Gardenia jasminoides plant .

Mode of Action

Jasminoside B interacts with its target, α-glucosidase, through six hydrogen bonds interacting with amino acids residues (Arg102, Tyr104, Gly241, Arg103, Asn476) of α-glucosidase with a binding affinity of 7.3 kcal/mol . This interaction can lead to changes in the function of α-glucosidase, potentially influencing the breakdown of carbohydrates in the body.

Biochemical Pathways

It is known that gardenia jasminoides, the plant from which jasminoside b is derived, can affect glycolipid metabolism . It targets the gut microbiota and the TLR4/Myd88/NF-κB pathway , which plays a crucial role in immune and inflammatory responses.

Pharmacokinetics

It is known that jasminoside b is insoluble in water but soluble in organic solvents such as ethanol and chloroform . These properties can influence the bioavailability of Jasminoside B in the body.

Result of Action

Jasminoside B exhibits strong antioxidant and enzyme inhibition activities . It has been found to increase glucose uptake in insulin-resistant HepG2 cells , indicating potential anti-diabetic activity. Furthermore, it has been suggested to have hepatoprotective properties .

Action Environment

The action, efficacy, and stability of Jasminoside B can be influenced by various environmental factors. For instance, the metabolic profile of Gardenia jasminoides, the plant from which Jasminoside B is derived, can vary based on genetic and environmental factors . Therefore, the concentration and efficacy of Jasminoside B can potentially be influenced by the growing conditions of the plant.

安全和危害

属性

IUPAC Name |

(4S)-4-(hydroxymethyl)-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O8/c1-16(2)4-9(19)3-8(10(16)5-17)7-23-15-14(22)13(21)12(20)11(6-18)24-15/h3,10-15,17-18,20-22H,4-7H2,1-2H3/t10-,11-,12-,13+,14-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRXLXOCHNGHBC-PLJUSGQGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C=C(C1CO)COC2C(C(C(C(O2)CO)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=O)C=C([C@H]1CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2809553.png)

![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809556.png)

![7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2809570.png)

![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2809572.png)